molecular formula C45H42N6 B2450966 N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine CAS No. 216503-66-1

N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine

Cat. No. B2450966
CAS RN: 216503-66-1
M. Wt: 666.873
InChI Key: VSVGYSLHRHMFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine, also known as HBT, is a compound that has gained significant attention in the scientific community due to its unique properties. HBT is a triazine-based compound that has been synthesized through various methods.

Scientific Research Applications

Biodegradation of Explosives

Research on Gordonia and Williamsia spp. demonstrates their capability to degrade Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a cyclic nitroamine explosive, using it as the sole source of carbon and nitrogen. This study highlights the potential application of these bacteria in the bioremediation of explosive-contaminated environments, providing a sustainable and eco-friendly approach to detoxify military pollutants (Thompson, Crocker, & Fredrickson, 2005).

Antimicrobial and Antiinfective Agents

S-Triazine derivatives, specifically 1,2,4-Triazines containing nitrogen in their structure, have been synthesized and shown to possess significant antibacterial and antifungal activities. The introduction of various functional groups to the triazine framework enhances its biological efficacy, suggesting its application in developing new antimicrobial and antiinfective agents (Chadotra & Baldaniya, 2016).

High-Pressure Polymorphism Study

A study on Melamine (1,3,5-triazine-2,4,6-triamine), a compound structurally similar to N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine, under high pressure revealed no significant low-pressure polymorphism up to approximately 30 GPa. This research contributes to understanding the structural stability and potential high-pressure applications of triazine-based compounds in materials science (Shelton, Dera, & Tkachev, 2018).

Spin Clusters Design

The synthesis of a semi-flexible aminotriazine-based bis-methylpyridine ligand led to the creation of new nickel(II) clusters with a high spin ground state. This research opens up possibilities for using triazine-based compounds in designing magnetic materials and spintronic devices (Tzeng et al., 2014).

properties

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexabenzyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H42N6/c1-7-19-37(20-8-1)31-49(32-38-21-9-2-10-22-38)43-46-44(50(33-39-23-11-3-12-24-39)34-40-25-13-4-14-26-40)48-45(47-43)51(35-41-27-15-5-16-28-41)36-42-29-17-6-18-30-42/h1-30H,31-36H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVGYSLHRHMFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC(=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)N(CC6=CC=CC=C6)CC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H42N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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